![molecular formula C18H18ClN3O4S3 B2801799 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 941941-76-0](/img/structure/B2801799.png)
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN3O4S3 and its molecular weight is 471.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula for this compound is C21H23ClN4O4S, with a molecular weight of approximately 527.1 g/mol. Its structure features a piperidine ring, a sulfonyl group attached to a chlorothiophene moiety, and a methoxy-substituted benzo[d]thiazole.
Antibacterial Activity
Research has shown that compounds similar to This compound exhibit significant antibacterial effects. In studies involving various bacterial strains, moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis , while weaker activity was noted against other strains such as Escherichia coli and Staphylococcus aureus .
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Escherichia coli | Weak to Moderate |
Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes. Notably, it shows strong inhibitory activity against urease, which is crucial in treating infections related to urease-producing bacteria. Additionally, several derivatives of this compound have demonstrated potent acetylcholinesterase inhibition, making them potential candidates for the treatment of neurodegenerative diseases .
Docking Studies
In silico docking studies have provided insights into the interaction mechanisms of the compound with target proteins. These studies suggest that the compound binds effectively with amino acids in the active sites of target enzymes, enhancing its pharmacological efficacy. The binding affinity was evaluated using bovine serum albumin (BSA) as a model, indicating strong interactions that could translate into biological activity .
Case Studies and Research Findings
Several studies have synthesized similar compounds for comparative analysis:
- Synthesis and Evaluation : A series of piperidine derivatives were synthesized and tested for biological activity. Among these, compounds with structural similarities exhibited varying degrees of antibacterial and enzyme inhibition activities .
- Pharmacological Studies : The pharmacological behavior of synthesized compounds was assessed through in vitro assays, revealing promising results in terms of antibacterial efficacy and enzyme inhibition .
- Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted to understand how structural modifications affect biological activity. For instance, variations in substituents on the piperidine ring significantly influenced both antibacterial potency and enzyme inhibition profiles .
Scientific Research Applications
Antibacterial Applications
Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. Notably, it has shown:
- Moderate to Strong Activity against:
- Salmonella typhi
- Bacillus subtilis
- Weak to Moderate Activity against:
- Escherichia coli
- Staphylococcus aureus
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Escherichia coli | Weak to Moderate |
Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit several enzymes:
- Urease Inhibition : It shows strong inhibitory activity against urease, which is relevant in treating infections caused by urease-producing bacteria.
- Acetylcholinesterase Inhibition : Derivatives of this compound have demonstrated potent inhibition of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted to understand how structural modifications impact biological activity. Key findings include:
- Variations in substituents on the piperidine ring significantly influence both antibacterial potency and enzyme inhibition profiles.
Docking Studies
In silico docking studies have provided insights into the interaction mechanisms of the compound with target proteins. These studies suggest effective binding with amino acids in the active sites of target enzymes, enhancing its pharmacological efficacy. For instance, binding affinity assessments using bovine serum albumin as a model indicate strong interactions that may correlate with biological activity.
Synthesis and Evaluation
A series of piperidine derivatives were synthesized and tested for biological activity. Among these, compounds with structural similarities exhibited varying degrees of antibacterial and enzyme inhibition activities.
Pharmacological Studies
Pharmacological behavior was assessed through in vitro assays, revealing promising results in terms of antibacterial efficacy and enzyme inhibition.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S3/c1-26-12-3-2-4-13-16(12)20-18(27-13)21-17(23)11-7-9-22(10-8-11)29(24,25)15-6-5-14(19)28-15/h2-6,11H,7-10H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBLBKWZMQFSBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.